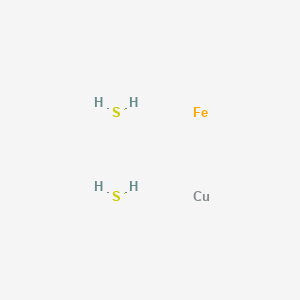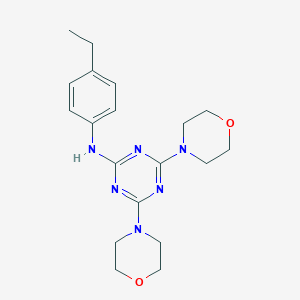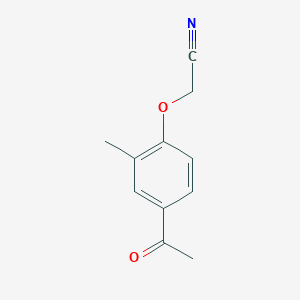
Copper;iron;sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;iron;sulfane, commonly known as chalcopyrite, is a copper iron sulfide mineral with the chemical formula CuFeS₂. It is the most abundant copper ore mineral and has a brassy to golden yellow color. Chalcopyrite crystallizes in the tetragonal system and has a hardness of 3.5 to 4 on the Mohs scale .
准备方法
Synthetic Routes and Reaction Conditions: Chalcopyrite can be synthesized using various methods, including pyrometallurgy and hydrometallurgy. In pyrometallurgy, copper and iron sulfides are heated in the presence of oxygen to produce copper and iron oxides, which are then reduced to obtain the metal. Hydrometallurgy involves leaching chalcopyrite with acidic or basic solutions to extract copper and iron .
Industrial Production Methods: Industrial production of chalcopyrite involves mining the ore from deposits, followed by crushing and grinding to liberate the mineral particles. The ore is then concentrated using froth flotation, where chalcopyrite is separated from other minerals. The concentrated chalcopyrite is further processed using pyrometallurgical or hydrometallurgical methods to extract copper and iron .
化学反应分析
Types of Reactions: Chalcopyrite undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Chalcopyrite reacts with oxygen to form copper and iron oxides. For example, heating chalcopyrite in the presence of oxygen produces copper(II) oxide and iron(III) oxide.
Reduction: Chalcopyrite can be reduced using carbon monoxide or hydrogen to produce metallic copper and iron.
Substitution: Chalcopyrite can react with other metal sulfides to form different compounds.
Major Products Formed:
Oxidation: Copper(II) oxide (CuO) and iron(III) oxide (Fe₂O₃).
Reduction: Metallic copper (Cu) and iron (Fe).
Substitution: Copper sulfide (CuS) and zinc iron sulfide (ZnFeS) .
科学研究应用
Chalcopyrite has numerous scientific research applications, including:
Chemistry: Chalcopyrite is used as a source of copper and iron in various chemical reactions and processes. It is also studied for its unique crystal structure and electronic properties.
Biology: Chalcopyrite nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Chalcopyrite-based materials are investigated for their antimicrobial properties and potential use in medical devices.
作用机制
The mechanism of action of chalcopyrite involves its interaction with various molecular targets and pathways. In biological systems, chalcopyrite nanoparticles can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and cell damage. This property is exploited in antimicrobial applications, where chalcopyrite nanoparticles can kill bacteria by inducing oxidative stress .
In industrial processes, chalcopyrite undergoes redox reactions to produce copper and iron. The copper ions in chalcopyrite can participate in electron transfer reactions, making it a valuable material for catalytic applications .
相似化合物的比较
Chalcopyrite is unique among copper iron sulfide minerals due to its specific chemical composition and crystal structure. Similar compounds include:
Bornite (Cu₅FeS₄): Another copper iron sulfide mineral with a different stoichiometry and crystal structure.
Chalcocite (Cu₂S): A copper sulfide mineral with no iron content.
Covellite (CuS): A copper sulfide mineral with a different crystal structure and properties.
Chalcopyrite is distinguished by its tetragonal crystal structure and its role as the most abundant copper ore mineral. Its unique combination of copper, iron, and sulfur atoms gives it distinct electronic and catalytic properties .
属性
CAS 编号 |
1308-56-1 |
|---|---|
分子式 |
CuFeH2S |
分子量 |
153.47 g/mol |
IUPAC 名称 |
copper;iron;sulfane |
InChI |
InChI=1S/Cu.Fe.H2S/h;;1H2 |
InChI 键 |
BUGICWZUDIWQRQ-UHFFFAOYSA-N |
SMILES |
S.S.[Fe].[Cu] |
规范 SMILES |
S.[Fe].[Cu] |
| 1308-56-1 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223876.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}cyclopentanamine](/img/structure/B223877.png)
![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B223879.png)
![N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B223891.png)
![2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B223892.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B223894.png)
![2-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223897.png)
![2-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223898.png)
![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)
